Product packaging for 3-Acetamidofluoranthen-9-ol(Cat. No.:CAS No. 192705-54-7)

3-Acetamidofluoranthen-9-ol

Cat. No.: B12565454
CAS No.: 192705-54-7
M. Wt: 275.3 g/mol
InChI Key: SUGRVVXCIPGQBQ-UHFFFAOYSA-N
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Description

3-Acetamidofluoranthen-9-ol is a specialized fluoranthene derivative of interest in advanced materials research and synthetic chemistry. This compound features a fused polycyclic fluoranthene core, a secondary alcohol functional group at the 9-position, and an acetamide moiety at the 3-position. This molecular architecture, which shares features with fluoren-9-ol structures and acetamide-substituted polycyclic systems , suggests potential for diverse chemical reactivity and physical properties. The acetamide group can act as a hydrogen bond donor and acceptor, influencing the compound's supramolecular assembly and binding affinity, while the hydroxyl group offers a site for further chemical modification. Preliminary research applications for this compound may include its use as a synthetic intermediate or building block for more complex organic molecules, such as ligands for catalysis or organic semiconductors. Its conjugated system implies potential utility in the development of organic electronic materials. Researchers are exploring its physicochemical properties, including its predicted collision cross-section values for characterization via techniques like ion mobility spectrometry, similar to analyses performed on related structures . Key Applications: • Organic Electronic Materials Research • Synthetic Chemistry & Ligand Development • Analytical Science & Method Development This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13NO2 B12565454 3-Acetamidofluoranthen-9-ol CAS No. 192705-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192705-54-7

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

N-(9-hydroxyfluoranthen-3-yl)acetamide

InChI

InChI=1S/C18H13NO2/c1-10(20)19-17-8-7-14-16-9-11(21)5-6-12(16)13-3-2-4-15(17)18(13)14/h2-9,21H,1H3,(H,19,20)

InChI Key

SUGRVVXCIPGQBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C4=C3C=CC(=C4)O

Origin of Product

United States

Synthetic Methodologies for 3 Acetamidofluoranthen 9 Ol and Analogous Structures

Chemical Synthesis Pathways and Strategies

The synthesis of substituted fluoranthenes, including precursors to 3-Acetamidofluoranthen-9-ol, relies on the strategic construction of the tetracyclic ring system. Modern synthetic chemistry offers several powerful methods to achieve this, often employing transition-metal catalysis to form key carbon-carbon bonds with high efficiency and control.

Multi-step Reaction Sequences and Precursor Utilization

The formation of the fluoranthene (B47539) core is typically approached by constructing the final benzene (B151609) or five-membered ring onto a naphthalene (B1677914) precursor. Two prominent strategies include palladium-catalyzed cross-coupling/C-H activation cascades and rhodium-catalyzed cycloadditions.

One effective method involves a palladium-catalyzed domino reaction sequence starting from 1,8-diiodonaphthalene (B175167). This process begins with a Suzuki-Miyaura cross-coupling reaction between 1,8-diiodonaphthalene and an appropriately substituted arylboronic acid, followed by an intramolecular C-H arylation to close the five-membered ring and form the fluoranthene skeleton. To synthesize a precursor for this compound, one could envision using an arylboronic acid carrying a nitro group, which can later be converted to the acetamido group.

Another powerful approach is the rhodium-catalyzed [2+2+2] cycloaddition. This reaction constructs the final benzene ring of the fluoranthene system by reacting a 1,8-dialkynylnaphthalene derivative with an alkyne. The substitution pattern of the resulting fluoranthene is determined by the substituents on the alkyne coupling partner. This method offers a modular route to variously functionalized fluoranthenes.

The table below summarizes these key synthetic strategies for constructing the fluoranthene core.

Synthetic Strategy Key Precursors Typical Catalyst/Reagents General Yields Reference
Tandem Suzuki-Miyaura/C-H Arylation1,8-Diiodonaphthalene, Arylboronic AcidPd(dppf)Cl₂, KOAcGood (up to 78%)
Rh-catalyzed [2+2+2] Cycloaddition1,8-Dialkynylnaphthalene, Alkyne[Rh(cod)₂]BF₄, H₈-BINAPGood

Selectivity in Functional Group Introduction

Achieving the specific substitution pattern of this compound requires careful control over the regioselectivity of functional group introduction. This can be accomplished either by carrying the functional groups (or their precursors) through a synthetic sequence using substituted starting materials or by direct functionalization of the pre-formed fluoranthene core.

Direct electrophilic substitution on fluoranthene is a common method for introducing functional groups. The most reactive positions for electrophilic attack are generally considered to be the 3- and 8-positions. Specifically, nitration of fluoranthene, a key step for introducing the acetamido precursor, has been shown to occur predominantly at the 3-position. This selectivity allows for a straightforward synthetic sequence:

Nitration: Reaction of fluoranthene with nitric acid in the presence of sulfuric acid yields 3-Nitrofluoranthene (B1196665).

Reduction: The nitro group is reduced to an amine using standard conditions, such as tin(II) chloride or catalytic hydrogenation, to form 3-Aminofluoranthene.

Acetylation: The amino group is then acetylated with acetic anhydride (B1165640) or acetyl chloride to give 3-Acetamidofluoranthene.

The introduction of the hydroxyl group at the 9-position is more challenging and generally cannot be achieved by direct electrophilic substitution on the fluoranthene core. A more viable strategy involves incorporating an oxygen-containing functionality in one of the precursors. For instance, in the tandem Suzuki-Miyaura synthesis, a methoxy-substituted arylboronic acid could be utilized. The methoxy (B1213986) group, being relatively inert to many reaction conditions, acts as a protected form of the hydroxyl group.

Advanced Spectroscopic Characterization in Research Contexts

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Research Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms in 3-Acetamidofluoranthen-9-ol can be established.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the fluoranthene (B47539) core, the methyl protons of the acetamido group, the amide proton, and the hydroxyl proton. The aromatic region would likely display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-donating or withdrawing nature of the substituents on the aromatic rings.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings, the carbonyl carbon, and the methyl carbon of the acetamido group would be indicative of their chemical environment.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H 7.2 - 8.5 Multiplet -
-OH 5.0 - 6.0 Singlet (broad) -
-NH 8.0 - 9.0 Singlet -

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Hypothetical Chemical Shift (ppm)
Aromatic-C 110 - 150
C=O 168 - 172
-CH₃ 20 - 25

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of a molecule through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This information allows for the unambiguous determination of its molecular formula, a critical piece of data for confirming the identity of a newly synthesized compound.

In the mass spectrometer, the molecular ion of this compound can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to deduce the connectivity of its atoms. For instance, a common fragmentation pathway for an acetamido-substituted compound might involve the loss of the acetyl group.

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio) Hypothetical Assignment
[M]+ Molecular Ion
[M - CH₃CO]+ Loss of acetyl group

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these frequencies are characteristic of the bonds and functional groups within the molecule.

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹)
O-H stretch 3200 - 3600 (broad) -
N-H stretch 3300 - 3500 3300 - 3500
Aromatic C-H stretch 3000 - 3100 3000 - 3100
Aliphatic C-H stretch 2850 - 3000 2850 - 3000
C=O stretch 1630 - 1680 1630 - 1680

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound, with its extended aromatic system, would be expected to exhibit strong absorption bands in the UV region. The positions and intensities of these bands are characteristic of the fluoranthene chromophore and are influenced by the acetamido and hydroxyl substituents. This data can be used to confirm the presence of the aromatic system and to study the electronic transitions within the molecule.

Table 5: Hypothetical UV-Vis Spectroscopy Data for this compound

λmax (nm) Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
~250 High π → π* transition
~300 Medium π → π* transition

Computational and Theoretical Investigations of 3 Acetamidofluoranthen 9 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons within the molecule, which governs its stability, geometry, and how it interacts with other chemical species.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it possible to study larger molecules. nih.gov

For 3-Acetamidofluoranthen-9-ol, DFT would be applied to determine its optimized molecular geometry—the most stable three-dimensional arrangement of its atoms. Calculations would typically be performed using a functional, such as B3LYP or ωB97XD, and a basis set like 6-31G(d) or cc-pVDZ. nih.govnih.govnih.gov From this optimized structure, numerous electronic properties can be derived, including atomic charges, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for instance, would visualize electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. This information is invaluable for understanding the molecule's reactivity patterns. irjweb.com

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. libretexts.orgyoutube.com The two most important MOs in predicting chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.

For a polycyclic aromatic hydrocarbon (PAH) derivative like this compound, the HOMO is typically a π-orbital delocalized across the fluoranthene (B47539) core, while the LUMO is a corresponding π*-antibonding orbital. Substituents, such as the acetamido and hydroxyl groups, can significantly alter the energies of these orbitals. Studies on other substituted PAHs have shown that electron-donating groups (like -OH) and electron-withdrawing groups (like -CHO or -NO2) can decrease the HOMO-LUMO gap, thereby increasing reactivity. researchgate.net

Table 1: Illustrative HOMO-LUMO Data for Substituted PAHs

This table presents example data from computational studies on substituted pyrene, a related PAH, to illustrate how substituents affect frontier orbital energies. A similar analysis would be performed for this compound.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyrene-H (unsubstituted)-5.65-2.153.50
Pyrene Derivative-OH-5.48-2.103.38
Pyrene Derivative-CHO-5.95-2.653.30
Pyrene Derivative-COOH-6.00-2.753.25

Note: Data is hypothetical and based on trends observed for substituted PAHs in cited literature for illustrative purposes. researchgate.net

Molecular Modeling and Conformation Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, which has rotatable bonds in its acetamido side chain, multiple conformations (or conformers) can exist, each with a different potential energy.

Molecular modeling techniques are used to explore the potential energy surface of the molecule to identify the most stable conformers. This process involves systematically rotating the dihedral angles of flexible bonds and calculating the energy of each resulting structure. The results reveal the lowest-energy (most stable) conformations and the energy barriers between them. nih.govscielo.br These stable conformations are crucial as they represent the most likely shapes the molecule will adopt, which in turn dictates its biological activity and physical properties. Steric interactions and intramolecular hydrogen bonding can play a significant role in determining the preferred conformation. libretexts.org

Reaction Pathway Prediction and Mechanistic Simulations

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. For this compound, this could involve simulating its metabolism, degradation, or participation in a synthetic reaction.

Using methods like DFT, researchers can map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and any intermediates. Crucially, it also involves locating the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. Fukui functions, derived from DFT, can also be calculated to predict the most reactive sites within the molecule for both electrophilic and nucleophilic attacks, further clarifying reaction pathways. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are highly effective at predicting various types of molecular spectra, which can be used to validate experimental findings or to identify an unknown compound.

For this compound, key spectra that could be predicted include:

Infrared (IR) Spectroscopy: By performing a vibrational frequency analysis on the optimized geometry, a theoretical IR spectrum can be generated. The calculated frequencies correspond to the molecule's vibrational modes (stretching, bending), which can be compared directly with experimental IR spectra to confirm the presence of functional groups like the amide C=O, N-H, and hydroxyl O-H. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, helping to confirm the molecule's connectivity and structure. scielo.br

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. nih.gov The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which can be compared with an experimental UV-Vis spectrum to understand the molecule's electronic properties and color.

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions and Pathways

The oxidation of 3-Acetamidofluoranthen-9-ol can proceed through several pathways, primarily targeting the fluoranthene (B47539) ring system and the hydroxyl group. Polycyclic aromatic hydrocarbons (PAHs) like fluoranthene are susceptible to oxidation, which can be initiated by chemical oxidants, enzymes, or photochemical processes. The presence of the electron-rich phenol (B47542) and acetanilide (B955) moieties enhances the susceptibility of the molecule to oxidative degradation.

Oxidation of the fluoranthene nucleus can lead to the formation of quinones. For the parent fluoranthene, oxidation can yield fluoranthene-2,3-dione (B1210747) and fluoranthene-7,8-dione. In the case of this compound, the directing effects of the substituents would likely influence the position of oxidation. The hydroxyl group at C-9 and the acetamido group at C-3 are both activating and would direct oxidation towards specific positions on the aromatic rings.

The phenolic hydroxyl group at the 9-position is a primary site for oxidation. Mild oxidation can lead to the formation of a phenoxyl radical, which can then participate in coupling reactions or further oxidation. More vigorous oxidation can result in ring-opening of the adjacent aromatic ring.

Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) is known to effectively degrade PAHs, including fluoranthene, through the action of hydroxyl radicals epa.gov. This process is likely to be effective for the degradation of this compound as well, leading to a mixture of hydroxylated and ring-opened products.

Oxidizing Agent Potential Products Reaction Conditions
Fenton's ReagentHydroxylated derivatives, ring-opened productsAcidic pH, presence of Fe²⁺ catalyst
OzoneQuinones, carboxylic acidsGaseous ozone in a suitable solvent
DimethyldioxiraneEpoxidesAprotic solvent at low temperature
Air (autoxidation)Quinones, polymeric materialsPresence of light or metal catalysts

Reduction Mechanisms and Products

The reduction of this compound can target both the aromatic fluoranthene core and the acetamido group under specific conditions. The parent fluoranthene molecule can be reduced to tetrahydrofluoranthene with sodium in ethanol (B145695) nih.gov. This suggests that the aromatic system of this compound can also be hydrogenated under similar reducing conditions.

The reduction of the fluoranthene nucleus would likely proceed in a stepwise manner, with the regioselectivity influenced by the electronic effects of the existing substituents. The electron-donating nature of the hydroxyl and acetamido groups may influence the rate and regioselectivity of the hydrogenation.

Under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, complete saturation of the aromatic system to form perhydro-3-acetamidofluoranthen-9-ol is conceivable.

The acetamido group is generally stable to common reducing agents, but it can be hydrolyzed to the corresponding amine under acidic or basic conditions, which is a separate transformation.

Reducing Agent Potential Products Reaction Conditions
Sodium in ethanolTetrahydro-3-acetamidofluoranthen-9-olRefluxing ethanol
Catalytic Hydrogenation (e.g., H₂/Pd-C)Dihydro-, Tetrahydro-, and Perhydro-3-acetamidofluoranthen-9-olVaries with temperature, pressure, and catalyst

Nucleophilic and Electrophilic Substitution Reactions

The fluoranthene ring system is known to undergo electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions nih.govnoaa.gov. The most reactive positions on the unsubstituted fluoranthene ring are C-3 and C-8 nih.gov. In this compound, the presence of the powerful activating ortho-, para-directing hydroxyl and acetamido groups will significantly influence the position of further electrophilic attack.

The acetamido group at C-3 will strongly direct incoming electrophiles to the ortho (C-2 and C-4) and para (C-1) positions. Similarly, the hydroxyl group at C-9 will direct electrophiles to its ortho (C-8 and C-10) and para positions. The combined directing effects of these two groups will determine the ultimate regioselectivity of the substitution. It is likely that positions activated by both groups, or positions with the least steric hindrance, will be favored.

Nucleophilic aromatic substitution on the fluoranthene ring is generally difficult due to the electron-rich nature of the aromatic system. However, if the ring is substituted with strong electron-withdrawing groups, nucleophilic substitution can occur. For this compound, which contains electron-donating groups, nucleophilic aromatic substitution is highly unlikely unless preceded by a reaction that introduces a potent electron-withdrawing group and a good leaving group.

Reaction Type Reagents Expected Major Products (Illustrative)
BrominationBr₂/FeBr₃Bromo-3-acetamidofluoranthen-9-ol (substitution at activated positions)
NitrationHNO₃/H₂SO₄Nitro-3-acetamidofluoranthen-9-ol (substitution at activated positions)
Friedel-Crafts AcylationRCOCl/AlCl₃Acyl-3-acetamidofluoranthen-9-ol (substitution at activated positions)

Photochemical Transformation Mechanisms

Polycyclic aromatic hydrocarbons are known to be photochemically active. Fluoranthene, for instance, can undergo photodegradation in the environment nih.gov. The absorption of UV or visible light can excite the molecule to a higher electronic state, from which it can undergo various transformations.

The photochemical reactions of this compound could involve photooxidation, photodimerization, or photorearrangement. The presence of the phenol and acetanilide functionalities may introduce new photochemical pathways. For example, phenols can undergo photo-oxidation to form quinones.

Reaction Kinetics and Mechanistic Pathways

The kinetics of electrophilic aromatic substitution reactions on this molecule would be expected to be significantly faster than on unsubstituted fluoranthene due to the presence of the two activating groups. The reaction would proceed via a standard arenium ion intermediate, with the rate-determining step being the attack of the electrophile on the aromatic ring. The stability of the arenium ion, which is enhanced by the electron-donating substituents, will dictate the reaction rate.

Oxidation reactions, particularly those involving radical mechanisms such as the Fenton reaction, often exhibit complex kinetics that are dependent on the concentrations of the substrate, oxidant, and catalyst. The degradation of PAHs by Fenton's reagent has been shown to follow "time-squared" kinetics in some cases epa.gov.

The study of reaction kinetics and mechanistic pathways for a specific compound like this compound would require dedicated experimental investigation using techniques such as spectroscopy, chromatography, and computational modeling.

Molecular Interaction Studies and Adduct Formation Mechanisms

Covalent Adduct Formation with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The formation of covalent adducts between metabolites of aminofluoranthenes and biological macromolecules such as DNA and proteins is a key mechanism underlying their genotoxicity. This process is initiated by metabolic activation to highly reactive electrophilic intermediates.

The bioactivation of 3-aminofluoranthene (3-AFA), the deacetylated precursor to 3-acetamidofluoranthene, is a multi-step process involving several enzymatic pathways. These pathways convert the relatively inert parent amine into highly reactive electrophiles capable of binding covalently to nucleophilic sites on proteins and nucleic acids.

Metabolic Activation Pathways:

N-Hydroxylation: The initial and rate-limiting step in the activation of many aromatic amines, including 3-AFA, is N-hydroxylation to form N-hydroxy-3-aminofluoranthene. This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1A2. nih.gov

Esterification: The resulting N-hydroxy metabolite can undergo further activation through esterification, which creates a good leaving group and generates a highly electrophilic nitrenium ion. Two primary esterification pathways are significant:

O-Acetylation: N-acetyltransferases (NATs) can catalyze the O-acetylation of N-hydroxy-3-acetylaminofluoranthene, or the N,O-acetyltransfer from the N-hydroxy group to form a reactive N-acetoxy ester. This ester can spontaneously dissociate to form a reactive arylnitrenium ion.

O-Sulfonation: Cytosolic sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the N-hydroxy group, forming a highly unstable N-sulfooxy ester. nih.govnih.gov This ester rapidly breaks down to form the nitrenium ion, which then readily attacks nucleophilic sites on DNA. The involvement of SULTs is a major pathway in the bioactivation of many carcinogenic aromatic amines. nih.govnih.govnih.gov

Peroxidase-Mediated Activation: In addition to CYP-mediated pathways, peroxidases such as myeloperoxidase (MPO) and prostaglandin H synthase (PHS) can also catalyze the activation of 3-AFA. nih.gov This pathway is particularly relevant in extrahepatic tissues where CYP activity may be low. nih.gov

The table below summarizes the key enzymes involved in the metabolic activation of 3-aminofluoranthene.

Enzyme FamilySpecific EnzymesRole in Activation
Cytochrome P450 CYP1A1, CYP1A2Catalyze the initial N-hydroxylation of the amino group. nih.gov
N-acetyltransferases NAT1, NAT2Catalyze N-acetylation and subsequent O-acetylation of the N-hydroxy metabolite.
Sulfotransferases SULTsCatalyze O-sulfonation of the N-hydroxy metabolite to form a highly reactive N-sulfooxy ester. nih.govnih.gov
Peroxidases MPO, PHS, LPOCatalyze one-electron oxidation, leading to reactive species that can bind to DNA. nih.gov

This interactive table details the enzymatic pathways responsible for converting 3-aminofluoranthene into reactive, DNA-binding species.

Once reactive electrophiles are formed, they can bind to various nucleophilic sites on DNA, forming distinct adduct structures. The identification and characterization of these adducts are crucial for understanding the mutagenic potential of the parent compound.

For 3-aminofluoranthene, the primary targets on DNA are the purine bases, particularly guanine. The major adduct formed from the metabolic activation of 3-nitrofluoranthene (B1196665) (which is reduced to 3-aminofluoranthene in vivo) has been definitively identified through mass spectrometry and nuclear magnetic resonance.

Major Identified DNA Adduct:

N-(deoxyguanosin-8-yl)-3-aminofluoranthene (dG-C8-AFA): This is the principal adduct formed when metabolically activated 3-AFA reacts with DNA. The covalent bond is formed between the C8 position of the guanine base and the nitrogen atom of the aminofluoranthene.

The formation of adducts at other sites, such as the N2 position of guanine or with adenine, may occur as minor products, but the dG-C8-AFA adduct is consistently identified as the major product in both in vitro and in vivo systems.

The table below details the primary DNA adduct identified from 3-aminofluoranthene exposure.

Adduct NameSite of Attachment on DNAParent MetaboliteSignificance
N-(deoxyguanosin-8-yl)-3-aminofluoranthene C8 position of deoxyguanosineReactive esters of N-hydroxy-3-aminofluorantheneMajor adduct identified, linked to the genotoxicity of the parent compound.

This interactive table provides structural information on the primary DNA adduct formed from 3-aminofluoranthene.

Non-Covalent Interactions with Biomolecules (e.g., Enzyme Active Sites)

Beyond the formation of stable covalent adducts, metabolites of xenobiotics can also engage in non-covalent interactions with biomolecules. These interactions, while transient, are critical for the transport of metabolites and their positioning within enzyme active sites, which can either facilitate detoxification or enhance metabolic activation.

Non-covalent interactions are governed by a variety of forces, including:

Hydrophobic Interactions: The planar aromatic ring structure of fluoranthene (B47539) and its metabolites can interact with hydrophobic pockets within proteins.

Hydrogen Bonding: The hydroxyl (-OH) and acetamido (-NHCOCH3) groups on metabolites like 3-Acetamidofluoranthen-9-ol can act as hydrogen bond donors and acceptors, facilitating specific interactions with amino acid residues (e.g., serine, histidine, aspartate) in an active site.

π-π Stacking: The aromatic system of the fluoranthene ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

While specific studies detailing the non-covalent binding of this compound within enzyme active sites have not been identified, it is through these types of interactions that the substrate is correctly oriented for the enzymatic reactions described in section 7.1.1. For instance, the affinity and orientation of N-hydroxy-3-aminofluoranthene within the active site of a sulfotransferase enzyme will determine the efficiency of its conversion to the highly reactive N-sulfooxy ester. nih.gov The balance of these non-covalent forces dictates the substrate specificity and catalytic efficiency of the metabolic enzymes involved.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purification in Research Contexts

Chromatographic techniques are fundamental for isolating "3-Acetamidofluoranthen-9-ol" from complex matrices, a critical step for its accurate characterization and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's physicochemical properties, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound". The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of "this compound," a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The acetamido and hydroxyl functional groups on the fluoranthene (B47539) backbone impart a degree of polarity to "this compound," influencing its retention time. Gradient elution, where the composition of the mobile phase is changed over time, would be optimal for achieving good resolution and peak shape, especially when analyzing complex mixtures containing metabolites of varying polarities.

Detection in HPLC is commonly achieved using a Diode Array Detector (DAD) or a fluorescence detector. A DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Given that fluoranthene and its derivatives are known to be fluorescent, a fluorescence detector would offer high sensitivity and selectivity for the detection of "this compound".

Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Compounds

ParameterTypical Setting
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile (gradient elution)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Diode Array Detector (DAD) or Fluorescence Detector

Note: These are generalized parameters and would require optimization for the specific analysis of "this compound".

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of "this compound," derivatization would likely be necessary to increase its volatility and thermal stability, particularly due to the presence of the polar hydroxyl group. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.

The derivatized analyte is then introduced into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A nonpolar or semi-polar column, such as one coated with a phenyl-polysiloxane, would be suitable for the separation of the TMS-ether of "this compound".

Detection in GC is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An FID provides high sensitivity for organic compounds, while an MS detector offers structural information, aiding in the definitive identification of the analyte.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of "this compound."

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of "this compound" in complex biological matrices. The HPLC system separates the compound from other matrix components, after which it is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar compounds like "this compound," generating protonated or deprotonated molecular ions.

In the tandem mass spectrometer, the precursor ion corresponding to the mass of the analyte is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and allows for accurate quantification even at very low concentrations. Studies on the metabolism of fluoranthene have successfully utilized LC-MS to identify various hydroxylated and conjugated metabolites in biological samples nih.gov. This approach would be directly applicable to the study of "this compound" and its potential metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. Following separation by GC, the derivatized "this compound" enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a molecular fingerprint that can be compared to spectral libraries for confident identification. Research on the microbial degradation of fluoranthene has employed GC-MS to identify various metabolic products, demonstrating its utility in elucidating metabolic pathways nih.govasm.org.

Table 2: Comparison of LC-MS/MS and GC-MS for the Analysis of "this compound"

FeatureLC-MS/MSGC-MS
Sample State LiquidGas (derivatization may be required)
Analyte Properties Non-volatile, thermally labileVolatile, thermally stable
Ionization Electrospray Ionization (ESI)Electron Ionization (EI)
Selectivity High (MRM)High (characteristic fragmentation)
Application Metabolite profiling, quantification in biological fluidsIdentification of volatile metabolites

Further structural elucidation of "this compound" and its metabolites can be achieved using advanced hyphenated spectroscopic methods. Techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) can provide detailed structural information of the separated compounds in real-time. While less sensitive than MS, NMR provides unambiguous structural data, which is invaluable for the identification of unknown metabolites.

Isotope Labeling Strategies in Mechanistic Research

Isotope labeling is a powerful tool for tracing the metabolic fate of "this compound" and elucidating its mechanism of action or degradation. In this approach, the compound is synthesized with one or more of its atoms replaced by a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H).

When the labeled compound is introduced into a biological system, its metabolic products will also contain the isotopic label. These labeled metabolites can be readily distinguished from their unlabeled, endogenous counterparts by mass spectrometry, as they will have a higher mass. This allows for the unambiguous identification and tracking of the metabolic pathway of "this compound."

For instance, in a study investigating the metabolism of [¹⁴C]fluoranthene in fish, the use of a radiolabel allowed for the separation and quantification of various biliary metabolites by radio-HPLC nih.gov. A similar approach using stable isotopes with LC-MS or GC-MS would provide detailed insights into the biotransformation of "this compound."

Isotope labeling can also be used in quantitative studies through the use of an isotopically labeled internal standard. This standard, which is chemically identical to the analyte but has a different mass, is added to the sample at a known concentration. By comparing the MS response of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, compensating for any matrix effects or variations in instrument response.

Environmental Transformation Mechanisms and Chemical Fate Research

Photolytic Degradation Mechanisms in Environmental Compartments

No information is currently available on the photolytic degradation of 3-Acetamidofluoranthen-9-ol in various environmental compartments such as water, atmosphere, or on soil surfaces. Research would be needed to determine its susceptibility to direct and indirect photolysis, the quantum yield of these processes, and the identification of resulting transformation products.

Microbial Degradation Pathways in Environmental Matrices

There is no available data concerning the microbial degradation of this compound. Studies would be required to identify microbial species or consortia capable of metabolizing this compound, elucidate the enzymatic pathways involved, determine the rate of biodegradation under different environmental conditions (e.g., aerobic, anaerobic), and characterize the intermediate and final metabolites.

Chemical Transformation in Soil and Sediment Environments

Information on the chemical transformation of this compound in soil and sediment is not present in the available literature. Research in this area would need to investigate abiotic degradation processes such as hydrolysis and redox reactions, the influence of soil and sediment properties (e.g., pH, organic matter content, clay mineralogy) on these transformations, and the formation of bound residues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.